Zeranol

Estrogen receptor binding Competitive radioligand assay Mycotoxin comparative toxicology

Zeranol (α-zearalanol) delivers 11-fold higher ERα binding affinity (IC₅₀ 21.79 nM) versus zearalenone, enabling robust receptor activation at nanomolar concentrations. α-isomer purity ≥98% is critical—β-epimer (taleranol) contamination causes 115% ELISA cross-reactivity and potency reduction. For uterotropic assays, ≥0.5 mg/kg/day reduces compound consumption ~4-fold versus zearalenone. In cattle studies, 36 mg implants yield +0.08 kg/day gain and +10 kg carcass weight over oestradiol-17β. Verify α-isomer purity via Certificate of Analysis before purchase.

Molecular Formula C18H26O5
Molecular Weight 322.4 g/mol
CAS No. 26538-44-3
Cat. No. B1682423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeranol
CAS26538-44-3
SynonymsDihydroxyundecyl Resorcylic Acid Lactone
P 1496
P-1496
P1496
Ralgro
Ralone
Xeranol
Zearalanol
Zearanol
Zeranol
Molecular FormulaC18H26O5
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
InChIInChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1
InChIKeyDWTTZBARDOXEAM-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zeranol (CAS 26538-44-3) Procurement Guide: Estrogenic Potency, Receptor Binding Affinity, and Growth Promotion Differentiation


Zeranol (α-zearalanol, CAS 26538-44-3) is a non-steroidal resorcylic acid lactone that functions as an estrogen receptor (ER) agonist, acting as a potent synthetic anabolic growth promoter approved for use in beef cattle in the United States and other jurisdictions [1]. It is a reduced metabolite of the Fusarium-derived mycotoxin zearalenone, sharing the same macrocyclic lactone core scaffold but differing in stereochemical configuration and saturation state, which directly impacts receptor binding kinetics and in vivo potency [2]. Zeranol binds to both human ERα and ERβ with substantially higher affinity than its parent compound zearalenone, and its estrogenic activity in uterotropic assays is observable at lower doses than zearalenone [3].

Zeranol Procurement Risks: Why Substitution with Zearalenone, β-Zearalanol, or Taleranol Compromises Assay Specificity and Biological Activity


Substitution of zeranol with structurally related mycoestrogens or its diastereomers without analytical verification introduces significant risk of erroneous potency interpretation and assay failure. Zeranol (α-zearalanol) exhibits approximately 11-fold higher binding affinity for human ERα (IC₅₀ 21.79 nM) compared to its parent compound zearalenone (IC₅₀ 240.4 nM) [1], and demonstrates 3- to 4-fold greater estrogenic potency in uterotropic bioassays [2]. Critically, the β-epimer taleranol (β-zearalanol) shows markedly reduced estrogenic activity relative to the α-isomer, as evidenced by the potency ranking α-zearalenol > α-zearalanol (zeranol) > zearalenone > β-zearalenol established in reporter gene assays [3]. In ELISA-based detection systems, taleranol exhibits 115% cross-reactivity and zearalanone shows 447% cross-reactivity with zeranol-targeted antibodies, creating substantial potential for false-positive or overestimated quantitative results when isomeric purity is not rigorously controlled [4].

Zeranol Comparative Performance Data: Receptor Binding, Uterotropic Activity, Growth Promotion, and Residue Detection Differentiation


Zeranol vs. Zearalenone: Human ERα and ERβ Competitive Binding Affinity Comparison

In a head-to-head competitive radioligand receptor binding assay using recombinant human estrogen receptors, zeranol (α-zearalanol) displayed an IC₅₀ for ERα of 21.79 nM, compared to 240.4 nM for zearalenone, representing an 11.0-fold higher binding affinity for zeranol. For ERβ, zeranol exhibited an IC₅₀ of 42.76 nM, compared to 165.7 nM for zearalenone, a 3.9-fold higher affinity [1].

Estrogen receptor binding Competitive radioligand assay Mycotoxin comparative toxicology

Zeranol vs. Zearalenone: Uterotropic Activity in Ovariectomized Mouse Model

In ovariectomized female ICR mice, subcutaneous administration of zeranol at doses ≥0.5 mg/kg/day for 3 consecutive days significantly increased uterine wet weight compared to controls, whereas zearalenone required doses ≥2 mg/kg/day to achieve a statistically significant uterotropic response under identical dosing duration and route [1]. This indicates that zeranol is approximately 4-fold more potent than zearalenone in this in vivo estrogenic endpoint.

Uterotropic assay In vivo estrogenicity Endocrine disruptor screening

Zeranol Isomer Differentiation: α-Zearalanol vs. β-Zearalanol (Taleranol) Estrogenic Potency Ranking

Reporter gene assays incorporating natural steroid receptors established a clear rank-order of estrogenic potency among zearalenone derivatives: α-zearalenol > α-zearalanol (zeranol) > zearalenone > β-zearalenol. Specifically, α-zearalanol (zeranol) is more potent than its β-epimer taleranol (β-zearalanol) [1]. In a related study, α-zearalenol exhibited an EC₅₀ of 0.022 ± 0.001 nM, comparable to 17β-estradiol (EC₅₀ 0.015 ± 0.002 nM), whereas β-zearalenol was approximately 140-fold less potent than the α-isomer [2]. These class-level findings support that the α-configuration at the 7-position is critical for high estrogenic activity.

Diastereomer-specific activity Nuclear receptor reporter gene assay Stereochemistry-function relationship

Zeranol vs. Estradiol-17β: Growth Promotion Efficacy in Feedlot Steers

In a controlled trial using 490 steers at pasture followed by housed feeding, animals implanted with 36 mg zeranol (repeated at three intervals) achieved a daily liveweight gain of 0.83 ± 0.02 kg, compared to 0.75 ± 0.02 kg for animals receiving a 45 mg oestradiol-17β implant. Carcass weights were 316 ± 3.4 kg for zeranol-treated animals versus 306 ± 3.4 kg for oestradiol-treated animals. Pooled analysis across treatment groups indicated that the overall response for zeranol-treated animals was higher than for animals treated with oestradiol alone [1].

Growth promotion Feed efficiency Veterinary anabolic implants

Zeranol Analytical Method Performance: HPLC Method with Nontoxic Sample Preparation vs. Conventional Solvent-Based Approaches

An HPLC method developed for zeranol determination in bovine tissues (muscle, kidney, liver, fat) without toxic organic solvents achieved a quantitation limit of 0.04 μg/g with total analytical time < 40 min per sample. Average recoveries exceeded 84% with relative standard deviations of 3.0%-4.8% in spiked samples [1]. This quantitation limit is substantially below the FDA-established maximum safe tissue residue levels for zeranol (0.15 μg/g muscle, 0.3 μg/g liver, 0.45 μg/g kidney, 0.6 μg/g fat) [2], confirming method suitability for regulatory compliance monitoring.

Residue analysis Green analytical chemistry Food safety monitoring

Zeranol vs. Other Veterinary Growth Promoters: JECFA Acceptable Daily Intake and Maximum Residue Limit Comparison

JECFA established an ADI of 0-0.5 μg/kg bw for zeranol based on a NOEL of 0.05 mg/kg bw/day for estrogenic effects in ovariectomized cynomolgus monkeys [1]. This ADI is higher than those established for 17β-estradiol (0-0.05 μg/kg bw), trenbolone acetate (0-0.02 μg/kg bw), and melengestrol acetate (0-0.03 μg/kg bw) [2]. The NOEL derivation for zeranol (50 μg/kg bw/day from long-term studies) also differs substantially from comparator compounds: 17β-estradiol NOEL is 5 μg/kg bw/day, testosterone NOEL is 1700 μg/kg bw/day, and trenbolone acetate NOEL is 2 μg/kg bw/day [2].

Toxicological risk assessment Regulatory toxicology Veterinary drug residues

Zeranol (CAS 26538-44-3) Evidence-Backed Application Scenarios for Research and Industrial Use


In Vitro Estrogen Receptor Binding and Transactivation Assays Requiring High-Affinity Non-Steroidal ER Agonist

Zeranol is appropriate for in vitro studies of estrogen receptor signaling where a potent non-steroidal ER agonist is required as a positive control or test compound. Its IC₅₀ for human ERα (21.79 nM) is 11-fold lower than zearalenone and approaches the affinity range of endogenous ligands, enabling robust receptor activation at low nanomolar concentrations [1]. Users should verify α-isomer purity (>98%) via certificate of analysis, as β-isomer (taleranol) contamination reduces potency [2].

In Vivo Uterotropic Assays for Endocrine Disruptor Screening

For in vivo uterotropic assays using ovariectomized rodent models, zeranol provides a defined positive control with established dose-response parameters. Significant uterine weight increase occurs at doses ≥0.5 mg/kg/day (3-day s.c. administration), approximately 4-fold lower than the effective dose for zearalenone [1]. This lower dosing requirement reduces compound consumption per study and minimizes potential off-target effects at higher exposures.

Livestock Growth Promotion Studies Comparing Anabolic Implant Efficacy

For comparative growth promotion studies in cattle, zeranol (36 mg implant) provides a non-steroidal anabolic baseline that in head-to-head trials yielded +0.08 kg/day higher daily gain and +10 kg higher carcass weight compared to oestradiol-17β monotherapy [3]. Researchers may employ zeranol as either a standalone treatment or in combination with trenbolone acetate to evaluate additive effects on feed efficiency and carcass traits [4].

Residue Monitoring and Food Safety Method Validation

For analytical method development and validation in food safety laboratories, zeranol serves as a target analyte for HPLC and LC-MS/MS method optimization. Validated methods achieve detection limits of 0.1-0.5 ppb (LC-MS/MS) and quantitation limits of 0.04 μg/g (HPLC), all below FDA MRLs of 0.15-0.6 μg/g [5][6]. Cross-reactivity data for zeranol ELISA kits (zearalanone 447%, taleranol 115%, zearalenone 24%) must be considered when interpreting immunoassay results from field samples [7].

Technical Documentation Hub

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